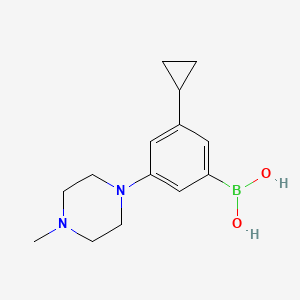![molecular formula C27H33N3O3 B14070966 3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine; 2,3-Dihydro-2-methylbenzo[b][1,4]oxazine; 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14070966.png)
3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine; 2,3-Dihydro-2-methylbenzo[b][1,4]oxazine; 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol . It is a versatile chemical used in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine typically involves the reaction of o-aminophenol with formaldehyde and a methylating agent under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazine ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. High-throughput mechanochemistry has been applied to the parallel synthesis of benzoxazine derivatives, including 3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine . This method involves a one-pot, three-component reaction that is efficient and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the oxazine ring to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted benzoxazines .
Applications De Recherche Scientifique
3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-benzo[b][1,4]oxazine: Lacks the methyl group at the 2-position.
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine: Contains a methoxy group at the 7-position.
3-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: Has a methyl group at the 3-position.
Uniqueness
3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 2-position can enhance its stability and modify its interaction with molecular targets .
Propriétés
Formule moléculaire |
C27H33N3O3 |
|---|---|
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
2-methyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/3C9H11NO/c3*1-7-6-10-8-4-2-3-5-9(8)11-7/h3*2-5,7,10H,6H2,1H3 |
Clé InChI |
QCCVECHPSPNWMP-UHFFFAOYSA-N |
SMILES canonique |
CC1CNC2=CC=CC=C2O1.CC1CNC2=CC=CC=C2O1.CC1CNC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


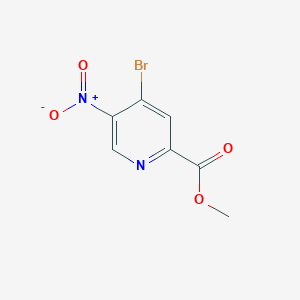
![[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14070898.png)
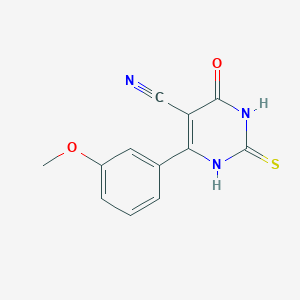


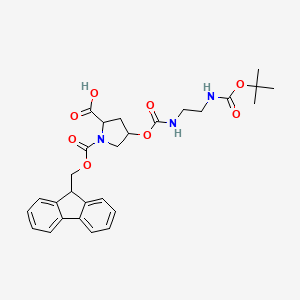
![[3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14070928.png)



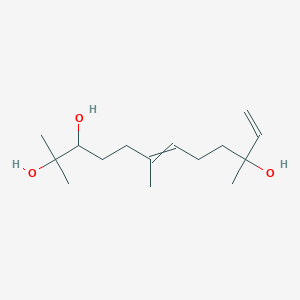
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoroadenosine 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B14070956.png)

